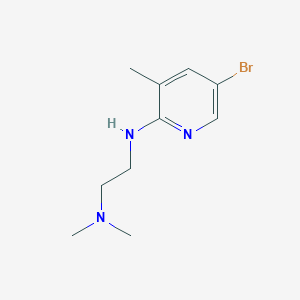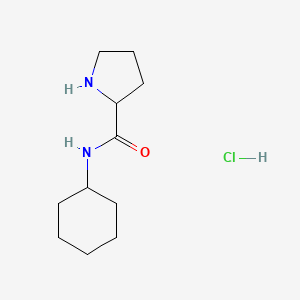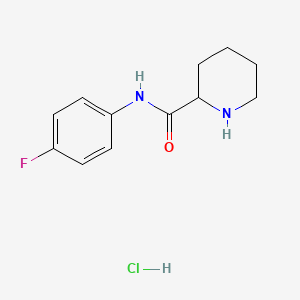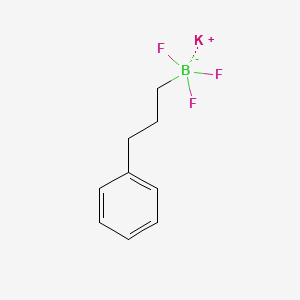
2-chloro-N-(1-phenylcyclobutyl)acetamide
Overview
Description
2-Chloro-N-(1-phenylcyclobutyl)acetamide, also known as 2CPCA, is a novel compound with potential applications in scientific research. It is a small molecule that is composed of a chloroacetamide group attached to a phenylcyclobutyl group, and is a derivative of the well-known compound 2-chloroacetamide. 2CPCA has been studied for its potential to act as a modulator of several physiological and biochemical processes, and has been proposed as a potential therapeutic agent for a variety of diseases.
Scientific Research Applications
Metabolic Pathway Studies Research has shown that similar chloroacetamide herbicides, like acetochlor and butachlor, are metabolized in liver microsomes, producing intermediates such as 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). These studies provide insights into the metabolic pathways of these herbicides and their potential toxicological impacts (Coleman, Linderman, Hodgson, & Rose, 2000).
Crystallography and Molecular Structures Crystallography studies have been conducted on compounds like N-(5-chloro-2-hydroxy-phenyl)-acetamide, exploring their molecular structures. Such studies help in understanding the molecular interactions and properties of these compounds (Chi, Wang, Jin, Da‐qi Wang, Zhao, & Tao, 2018).
Synthesis and Biological Activities Various acetamides, including chloroacetamide derivatives, have been synthesized and tested for their biological activities. For instance, quinazolinyl acetamides synthesized from chloroacetamides have shown potential analgesic and anti-inflammatory properties (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Soil Reception and Agricultural Impact Studies on the soil reception and activity of chloroacetamide herbicides like acetochlor have provided insights into their impact on agricultural practices and soil health. This research helps in understanding the environmental fate and efficacy of these compounds (Banks & Robinson, 1986).
Antimicrobial Properties Research into the antimicrobial properties of chloroacetamide derivatives has been conducted. For example, bis-heterocyclic sulfamoyl acetamides showed potential as antimicrobial agents against certain bacteria and fungi (Divya, Sravya, Padmaja, & Padmavathi, 2015).
properties
IUPAC Name |
2-chloro-N-(1-phenylcyclobutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-9-11(15)14-12(7-4-8-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBHZXYUBGEFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-phenylcyclobutyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424829.png)
![N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1424830.png)
![N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxam](/img/structure/B1424833.png)



![N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine-3-carboxamide hydrochloride](/img/structure/B1424837.png)


![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1424845.png)

